2-Amino-2-methyl-1-propanethiol hydrochloride

Vue d'ensemble

Description

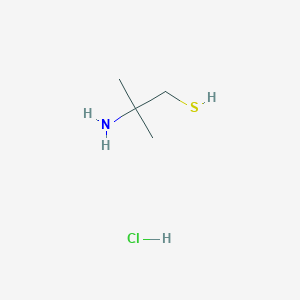

2-Amino-2-methyl-1-propanethiol hydrochloride is an organic compound with the formula C4H12ClNS. It has a molecular weight of 141.663 .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-methyl-1-propanethiol hydrochloride can be represented by the InChI string: InChI=1S/C4H11NS.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H . This string represents the unique structure of the molecule, including the arrangement of atoms and the bonds between them.Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-2-methyl-1-propanethiol hydrochloride are not available, a study on the atmospheric chemistry of a similar compound, 2-Amino-2-methyl-1-propanol, suggests that it undergoes degradation initiated by OH radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its molecular weight, melting point, boiling point, and solubility. For 2-Amino-2-methyl-1-propanethiol hydrochloride, we know that it has a molecular weight of 141.663 .Applications De Recherche Scientifique

Facile Syntheses of Oxazolines and Thiazolines

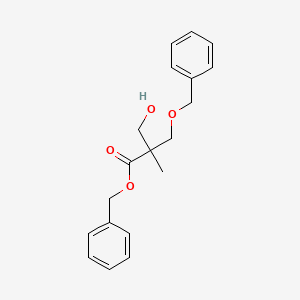

2-Amino-2-methyl-1-propanol, closely related to 2-Amino-2-methyl-1-propanethiol hydrochloride, demonstrates its utility in the microwave-assisted syntheses of oxazolines and thiazolines. These reactions, facilitated by N-acylbenzotriazoles, result in high yields of 2-substituted oxazolines and thiazolines, showcasing the compound's role in efficient organic synthesis under mild conditions (Katritzky, Cai, Suzuki, & Singh, 2004).

Synthesis and Application in Methyl Coenzyme M Reductase System

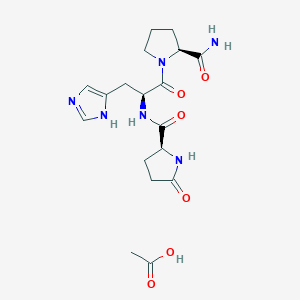

Research on the preparation of coenzyme M analogues reveals that analogues of 2-(methylthio)ethanesulfonate, structurally similar to 2-Amino-2-methyl-1-propanethiol hydrochloride, are investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This application highlights its potential in biochemical studies related to methane biosynthesis inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Mercury Thiolate Clusters

The compound's thiol analogue is involved in the formation of mercury thiolate clusters, illustrating its significance in material science. Studies show that 2-aminoethanethiol hydrochloride, closely related to our compound of interest, can yield cyclic molecular structures and polymeric forms when reacted with mercury. These findings are crucial for understanding the complexation and structural variability in mercury coordination chemistry (Bharara, Parkin, & Atwood, 2006).

Thermal Conductivity Measurements

Another study focuses on the thermal conductivities of compounds including 2-Amino-2-methyl-1,3-propanediol, reflecting its importance in energy storage applications. The research measures thermal conductivities from 20°C to supermelting points, providing valuable data for the development of materials with potential thermal storage capabilities (Zhang & Xu, 2001).

Antibacterial Activity of Thiophenes

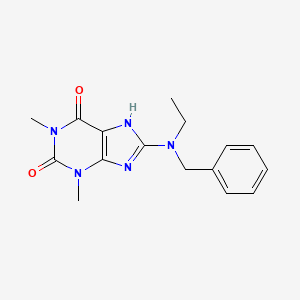

2-Amino-5-Methylthiazole, derived from a process involving 2-Amino-2-methyl-1-propanethiol hydrochloride, demonstrates its application in the synthesis of compounds with reported antibacterial activities. This highlights the compound's utility in the development of new antibacterial agents (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system being a target organ .

Propriétés

IUPAC Name |

2-amino-2-methylpropane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVDJYRYJNCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334537 | |

| Record name | 2-amino-2-methylpropane-1-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyl-1-propanethiol hydrochloride | |

CAS RN |

4146-00-3 | |

| Record name | 2-amino-2-methylpropane-1-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)

![2,6-Diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenol](/img/structure/B1655657.png)

![2-[[4-(Pyrimidin-2-ylsulfanylmethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B1655658.png)

![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)